7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features an oxazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of 2-aminophenol with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the oxazine ring. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
7-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-oxo-4H-chromene-2-carboxylate: Another heterocyclic compound with a similar structure but different functional groups.
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: Compounds with an oxazine ring and acrylate functionality.
Uniqueness
7-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Biological Activity
7-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class, characterized by a fused benzene and oxazine ring structure. This compound has garnered attention due to its diverse biological activities, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N2O3, with a molecular weight of approximately 178.18 g/mol. Its structure includes an amino group and a hydroxyethyl substituent, which enhance its solubility and biological activity compared to other similar compounds.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antibacterial Activity : The compound has shown promising antibacterial effects in various studies. For example, molecular docking studies have confirmed its binding affinity to bacterial targets, indicating potential as an antibacterial agent .
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for cytotoxicity against cancer cell lines and demonstrated selective toxicity, which is crucial for developing cancer therapeutics .
- Antioxidant Activity : The compound's ability to scavenge free radicals has been documented, contributing to its potential neuroprotective effects. This activity is particularly relevant in the context of neurodegenerative diseases .
Antibacterial Efficacy
In a study published in Nature, the antibacterial activity of various benzoxazinones was assessed using in vitro methods. The results indicated that this compound exhibited significant inhibition against common bacterial strains . The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent.
Cytotoxicity Assessment
A comparative analysis was conducted to evaluate the cytotoxic effects of this compound against human lung fibroblast (WI38) cells. The findings revealed that the compound exhibited minimal toxicity compared to Doxorubicin, a standard chemotherapy drug, suggesting a favorable safety profile .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
7-Amino-2H-benzothiazol-3-one | Benzothiazole ring | Notable for its antibacterial activity |
6-Bromo-7-amino-2H-benzoxazin-3-one | Bromine substituent on benzene ring | Exhibits enhanced anticancer activity |
7-Hydroxy-4-methyl-2H-benzoxazin-3-one | Methyl group on benzene ring | Known for neuroprotective effects |
The uniqueness of this compound lies in its specific combination of functional groups that enhance its solubility and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
7-amino-4-(2-hydroxyethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O3/c11-7-1-2-8-9(5-7)15-6-10(14)12(8)3-4-13/h1-2,5,13H,3-4,6,11H2 |
InChI Key |
OOMHZGUVGYZGAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.